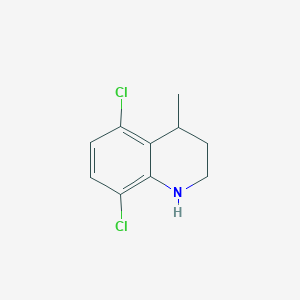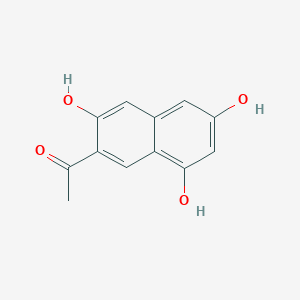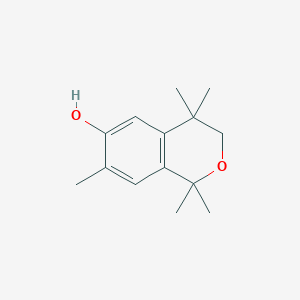
(3R,4S)-rel-4-(2-Ethylphenyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-rel-4-(2-Ethylphenyl)pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a 2-ethylphenyl group and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-4-(2-Ethylphenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the 2-Ethylphenyl Group: The 2-ethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using ethylbenzene and a suitable catalyst.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or catalysts like iron(III) chloride.
Major Products
Oxidation: Products include 2-ethylbenzoic acid or 2-ethylbenzophenone.
Reduction: Products include 2-ethylphenylmethanol or 2-ethylbenzaldehyde.
Substitution: Products include 2-ethyl-4-nitrophenylpyrrolidine-3-carboxylic acid or 2-ethyl-4-chlorophenylpyrrolidine-3-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-rel-4-(2-Ethylphenyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the interactions of chiral compounds with biological systems.
Industrial Applications: The compound is used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism by which (3R,4S)-rel-4-(2-Ethylphenyl)pyrrolidine-3-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but often include interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3R,4S)-rel-4-(2-Methylphenyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-rel-4-(2-Propylphenyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-rel-4-(2-Isopropylphenyl)pyrrolidine-3-carboxylic acid
Uniqueness
(3R,4S)-rel-4-(2-Ethylphenyl)pyrrolidine-3-carboxylic acid is unique due to the specific positioning of the ethyl group on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets. This structural feature can lead to differences in pharmacological activity and selectivity compared to similar compounds.
Eigenschaften
Molekularformel |
C13H17NO2 |
|---|---|
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
(3R,4S)-4-(2-ethylphenyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO2/c1-2-9-5-3-4-6-10(9)11-7-14-8-12(11)13(15)16/h3-6,11-12,14H,2,7-8H2,1H3,(H,15,16)/t11-,12+/m1/s1 |
InChI-Schlüssel |
GPWZXELQGMKLTF-NEPJUHHUSA-N |
Isomerische SMILES |
CCC1=CC=CC=C1[C@H]2CNC[C@@H]2C(=O)O |
Kanonische SMILES |
CCC1=CC=CC=C1C2CNCC2C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-4-[(2-methoxyphenyl)methylidene]-2-methyl-1,3-oxazol-5-one](/img/structure/B11885749.png)













